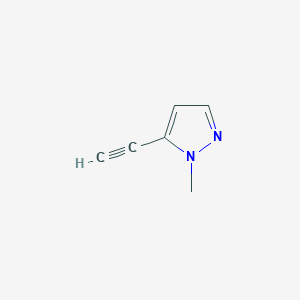

5-ethynyl-1-methyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-3-6-4-5-7-8(6)2/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYDLSPDPNGPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495630 | |

| Record name | 5-Ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19762-15-3 | |

| Record name | 5-Ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-ethynyl-1-methyl-1H-pyrazole

Foreword: The Strategic Value of the Ethynyl-Pyrazole Scaffold

The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs ranging from anti-inflammatory agents to kinase inhibitors for cancer therapy.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern medicinal chemistry.[3] The introduction of an ethynyl (terminal alkyne) group onto this scaffold further enhances its utility, providing a versatile chemical handle for "click chemistry," metabolic labeling, and the construction of more complex molecular architectures through carbon-carbon bond-forming reactions.[4]

This guide provides a comprehensive, field-proven overview of the synthesis and characterization of 5-ethynyl-1-methyl-1H-pyrazole, a key building block for drug discovery and materials science. We will delve into the mechanistic underpinnings of robust synthetic strategies and provide detailed protocols and characterization data to ensure reliable and reproducible outcomes in the laboratory.

Part 1: Strategic Synthesis of the Target Compound

The construction of this compound can be approached from two primary, highly efficient synthetic avenues. The choice of method often depends on the availability of starting materials and the specific requirements of the research program.

-

Sonogashira Cross-Coupling: This is a powerful and widely used palladium- and copper-catalyzed reaction to form a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[5][6] For our target, this involves coupling a 5-halo-1-methyl-1H-pyrazole with a protected acetylene source. This route is often preferred for its high functional group tolerance and reliability.[7][8]

-

Seyferth-Gilbert/Bestmann-Ohira Homologation: This method provides a one-carbon extension, converting an aldehyde directly into a terminal alkyne.[9][10] The Bestmann-Ohira modification, which utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, is particularly advantageous as it proceeds under milder basic conditions, making it compatible with base-sensitive substrates.[11][12] This route is ideal when the corresponding pyrazole-5-carbaldehyde is readily available.

For this guide, we will provide a detailed, step-by-step protocol for the Sonogashira coupling, as it represents a more convergent and commonly employed strategy for introducing alkynyl moieties onto heterocyclic systems.[13]

Part 2: Recommended Synthesis via Sonogashira Coupling

This protocol is a two-step process: (A) the palladium/copper-catalyzed coupling of 5-iodo-1-methyl-1H-pyrazole with trimethylsilylacetylene (TMSA), followed by (B) the in-situ deprotection of the silyl group.

Underlying Mechanism: A Dual Catalytic Cycle

The success of the Sonogashira reaction hinges on the synergistic interplay of two independent catalytic cycles: a palladium cycle and a copper cycle.[14][15] While the exact mechanism is complex and subject to ongoing study, the generally accepted pathway provides a strong predictive framework for experimental success.[6][16]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the 5-iodo-1-methyl-1H-pyrazole.

-

Copper Cycle: Concurrently, the terminal alkyne (TMSA) reacts with a Cu(I) salt to form a copper acetylide intermediate. This step is facilitated by the amine base, which deprotonates the alkyne.[16]

-

Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[15]

Detailed Experimental Protocol

This protocol is adapted from established procedures for Sonogashira couplings on halo-pyrazoles.[15][17][18]

Materials:

-

5-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)

-

Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)

-

Trimethylsilylacetylene (TMSA) (1.5 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, oven-flamed Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodo-1-methyl-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Solvent and Reagent Addition: Add anhydrous THF (to make a ~0.2 M solution) followed by triethylamine (3.0 equiv). Stir the resulting suspension at room temperature for 10 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene (1.5 equiv) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. The causality for this choice is that the reaction is typically efficient without heating, minimizing potential side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodopyrazole is consumed (typically 2-4 hours).

-

In-Situ Deprotection: Once the coupling is complete, add methanol to the reaction mixture, followed by solid potassium carbonate (2.0 equiv). Stir at room temperature for an additional 1-2 hours to effect the cleavage of the trimethylsilyl group.

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Part 3: Alternative Synthesis via Bestmann-Ohira Homologation

This pathway is an excellent alternative if the starting material is 1-methyl-1H-pyrazole-5-carbaldehyde. The Bestmann-Ohira reagent converts the aldehyde to the terminal alkyne in a one-pot procedure under relatively mild conditions.[11]

Mechanism: The reaction is initiated by the base-mediated generation of a diazomethylphosphonate anion, which attacks the aldehyde. The resulting adduct cyclizes to an oxaphosphetane, which then eliminates dimethyl phosphate to form a vinyl diazo intermediate. Loss of dinitrogen gas generates a vinylidene carbene, which undergoes a 1,2-hydride shift to furnish the final terminal alkyne product.[10][19][20]

Part 4: Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The data presented below are compiled based on typical values for pyrazole and terminal alkyne functionalities.[21][22][23]

Physicochemical and Spectroscopic Data Summary

| Property | Data |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol |

| Physical State | Liquid or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | See Section 4.2 for detailed assignment |

| ¹³C NMR (CDCl₃, 101 MHz) | See Section 4.2 for detailed assignment |

| IR (neat), ν (cm⁻¹) | ~3300 (≡C-H), ~2110 (C≡C), ~1530 (C=N) |

| Mass Spec (EI) | m/z (%) = 106 (M⁺) |

Analysis of Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the structure.

-

δ ~ 7.4 ppm (d, 1H): This signal corresponds to the proton at the C4 position of the pyrazole ring.

-

δ ~ 6.2 ppm (d, 1H): This signal corresponds to the proton at the C3 position of the pyrazole ring.

-

δ ~ 3.9 ppm (s, 3H): A singlet integrating to three protons, characteristic of the N-methyl group.

-

δ ~ 3.2 ppm (s, 1H): A sharp singlet, which is the hallmark of the terminal alkyne proton (≡C-H). The presence of this peak is a critical piece of evidence.[24]

-

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data.

-

δ ~ 140 ppm & ~110 ppm: Resonances for the C3 and C4 carbons of the pyrazole ring.

-

δ ~ 130 ppm: Resonance for the C5 carbon attached to the alkyne.

-

δ ~ 80 ppm & ~75 ppm: Two distinct signals for the sp-hybridized carbons of the alkyne (C≡C).

-

δ ~ 38 ppm: Signal for the N-methyl carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key alkyne functional group.

-

~3300 cm⁻¹ (strong, sharp): This peak is characteristic of the stretching vibration of the terminal alkyne C-H bond (≡C-H).

-

~2110 cm⁻¹ (medium, sharp): This absorption is due to the carbon-carbon triple bond (C≡C) stretch. Its presence and position are definitive for an alkyne.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) spectrum should show a molecular ion (M⁺) peak at m/z = 106, corresponding to the molecular formula C₆H₆N₂.

Part 5: Safety, Handling, and Storage

-

Safety: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn. All manipulations, especially those involving volatile solvents and reagents, should be performed in a well-ventilated fume hood. Palladium catalysts can be toxic and should be handled with care.

-

Handling: Terminal alkynes can be sensitive and, in some cases, unstable.[25][26] While this compound is generally stable, it should be handled under an inert atmosphere where possible to prevent potential degradation or side reactions.

-

Storage: The purified compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated to ensure long-term stability.

Conclusion

This guide has detailed robust and reliable methodologies for the synthesis of this compound, a valuable heterocyclic building block. The Sonogashira coupling offers a convergent and highly efficient route, while the Bestmann-Ohira homologation provides a powerful alternative from the corresponding aldehyde. The comprehensive characterization data supplied herein serves as a benchmark for researchers, ensuring the structural integrity and purity of the synthesized material. By understanding the causality behind the chosen protocols and analytical methods, scientists in drug discovery and materials science can confidently produce and utilize this versatile compound in their research endeavors.

References

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][14]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link][16]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][7]

-

Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link][19]

-

Organic Syntheses. (n.d.). One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. [Link][20]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2016). BESTMAN-OHIRA REAGENT. [Link][11]

-

National Institutes of Health. (2018). Terminal Alkyne Biosynthesis in Marine Microbes. [Link][4]

-

National Institutes of Health. (n.d.). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link][25]

-

ACS Publications. (n.d.). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link][26]

-

ResearchGate. (2015). Synthesis of the Bestmann-Ohira Reagent. [Link][12]

-

NROChemistry. (n.d.). Seyferth-Gilbert Homologation. [Link][27]

-

SynArchive. (n.d.). Seyferth-Gilbert Homologation. [Link][9]

-

YouTube. (2022). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. [Link][24]

-

Wiley Online Library. (2006). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link][17]

-

Grokipedia. (n.d.). Seyferth–Gilbert homologation. [Link][28]

-

ChemBK. (n.d.). 1-Methyl-1H-pyrazole-3-carbaldehyde. [Link][29]

-

Wikipedia. (n.d.). Seyferth–Gilbert homologation. [Link][10]

-

National Institutes of Health. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link][1]

-

ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link][8]

-

National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link][21]

-

ResearchGate. (2023). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. [Link][30]

-

ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link][18]

-

National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link][31]

-

Google Patents. (n.d.). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. [32]

-

Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link][33]

-

PubChem. (n.d.). 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl-. [Link][34]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link][35]

-

National Institutes of Health. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link][36]

-

National Institutes of Health. (n.d.). 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one. [Link][37]

-

Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link][39]

-

National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link][22]

-

National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link][2]

-

Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link][23]

-

MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link][41]

-

ResearchGate. (2015). Perspective: The potential of pyrazole-based compounds in medicine. [Link][3]

-

TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. [Link][42]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Terminal Alkyne Biosynthesis in Marine Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. synarchive.com [synarchive.com]

- 10. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jmchemsci.com [jmchemsci.com]

- 24. youtube.com [youtube.com]

- 25. One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 28. grokipedia.com [grokipedia.com]

- 29. chembk.com [chembk.com]

- 30. researchgate.net [researchgate.net]

- 31. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 32. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- | C6H5ClN2 | CID 12298390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. Pyrazole synthesis [organic-chemistry.org]

- 36. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 37. 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 38. chem.libretexts.org [chem.libretexts.org]

- 39. masterorganicchemistry.com [masterorganicchemistry.com]

- 40. 1-Ethynyl-5-methylpyrazole | C6H6N2 | CID 175464082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 41. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 42. tsijournals.com [tsijournals.com]

Introduction: The Pyrazole Scaffold and the Significance of 5-ethynyl-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 5-ethynyl-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have led to its incorporation into numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5][6]

This guide focuses on a specific, highly functionalized derivative: This compound (CAS Number: 19762-15-3). The introduction of an ethynyl group at the 5-position transforms this molecule into a versatile building block. The terminal alkyne is a reactive handle for a variety of powerful coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling. This reactivity allows for its strategic incorporation into larger, more complex molecules, making it an invaluable tool for generating compound libraries in the drug discovery process.

This document serves as a technical resource, providing a comprehensive analysis of the core physicochemical properties of this compound. Understanding these parameters is critical for its effective application in synthesis and for predicting the behavior of derivative compounds in biological systems.

Molecular Identity and Structural Representation

A precise understanding of a molecule begins with its fundamental identifiers and structure.

-

IUPAC Name: this compound[7]

-

CAS Number: 19762-15-3[7]

-

Molecular Formula: C₆H₆N₂[8]

-

InChI Key: GRYDLSPDPNGPBB-UHFFFAOYSA-N[7]

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior from the reaction flask to its interaction with biological systems. These properties are fundamental to designing synthetic routes, formulating delivery systems, and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

| Property | Value / Observation | Source / Method | Significance in Drug Development |

| Physical Form | Liquid | [7] | Affects handling, storage, and formulation strategies. |

| Molecular Weight | 106.13 g/mol | [8][9] | A key parameter in Lipinski's Rule of Five for oral bioavailability. |

| Purity | ≥95% (Commercially available) | [7] | High purity is essential for reproducible experimental results and avoiding side reactions. |

| logP (calc.) | 1.1 | [9] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| pKa (estimated) | 2-3 (for the pyrazole ring) | Literature-based estimate | Determines the ionization state at physiological pH (7.4), which governs solubility, receptor binding, and cell penetration. |

| Topological Polar Surface Area (TPSA) | 17.8 Ų | [9][10] | A predictor of drug transport properties; a low value is associated with good cell membrane permeability. |

Lipophilicity: Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is the definitive measure of a compound's lipophilicity, a critical factor influencing its pharmacokinetic and pharmacodynamic properties.[11] A balanced logP is often sought; high values can lead to poor aqueous solubility and metabolic instability, while low values may hinder membrane permeation.

The calculated logP value for this compound is approximately 1.1 , suggesting it is moderately lipophilic.[9] This value indicates a favorable starting point for drug design, implying the molecule can partition into lipid bilayers without being excessively retained.

The "shake-flask" method remains the gold standard for its direct measurement of partitioning under equilibrium conditions.[11][12]

Causality: The choice of n-octanol and water is critical. n-Octanol serves as a surrogate for the lipid environment of biological membranes, while the aqueous phase mimics physiological fluids. The resulting logP value provides a robust estimate of how a drug will distribute between these environments in the body.

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution at a relevant pH (e.g., 7.4 to mimic physiological conditions) and saturate it with n-octanol.[13] Concurrently, saturate n-octanol with the phosphate buffer. This pre-saturation is crucial to prevent volume changes during the experiment.

-

Compound Addition: A known amount of this compound is dissolved in the pre-saturated n-octanol or aqueous phase.

-

Partitioning: The two phases are combined in a vessel at a fixed ratio and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (often 24 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is observed. Centrifugation can be used to accelerate this process and ensure a sharp interface.

-

Quantification: A sample is carefully withdrawn from each phase. The concentration of the compound in each layer is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated using the formula: logP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)[11]

Caption: Workflow for experimental logP determination via the shake-flask method.

Aqueous Solubility

Solubility is a gatekeeper property in drug development.[14][15] Insufficient aqueous solubility can severely limit a drug's absorption and bioavailability, rendering an otherwise potent compound ineffective.[16] It is crucial to distinguish between two types of solubility measurements.[17]

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in a solvent like DMSO, precipitates when added to an aqueous buffer. This is a high-throughput screening method used early in discovery to flag problematic compounds.[17]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but definitive measurement, often considered the "gold standard" and essential for later-stage development.[14]

This protocol ensures a true equilibrium state is measured, providing a definitive value for formulation and biopharmaceutical classification.

Causality: This method is designed to measure the maximum concentration of the solid compound that can dissolve in a medium at equilibrium. By adding an excess of the solid, we ensure the solution becomes saturated. The extended incubation period allows the system to reach a thermodynamic minimum, reflecting the true solubility, which is not captured in rapid kinetic assays.

Methodology:

-

Compound Addition: An excess amount of this compound is added to a vial containing a specific volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved compound is achieved.[18]

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuged at high speed to remove all undissolved solid particles. This step is critical; failure to remove all solids will lead to an overestimation of solubility.[15]

-

Sample Preparation: The clear supernatant is carefully collected and diluted with a suitable solvent for analysis.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as HPLC, LC-MS, or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

Acidity/Basicity: pKa

The acid dissociation constant (pKa) defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is non-basic as its lone pair is part of the aromatic sextet. The N2 "pyridinic" nitrogen, however, has its lone pair in an sp² orbital in the plane of the ring and is weakly basic. For similar pyrazole systems, the pKa of the conjugate acid is typically in the range of 2-3. This means that at physiological pH (7.4), this compound will be overwhelmingly in its neutral, un-ionized form. This is generally favorable for passive diffusion across cell membranes.

This classic method provides a direct measurement of pKa by monitoring pH changes during titration with an acid or base.

Causality: The protocol is based on the Henderson-Hasselbalch equation. By systematically adding a titrant (acid or base) to a solution of the compound, we change the ratio of the ionized to the un-ionized form. The pKa is the pH at which these two forms are present in equal concentrations, which corresponds to the midpoint of the titration curve.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility throughout the experiment.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a precision burette for titrant delivery.

-

Titration: For a basic compound, a standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. After each addition, the solution is stirred to homogenize, and the pH is recorded once the reading stabilizes.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the first derivative of the titration curve. The pKa is then calculated as the pH value at the half-equivalence point.

Synthesis and Chemical Reactivity

While numerous methods exist for pyrazole synthesis, a common and regioselective approach involves the cyclocondensation of a β-functionalized ketone or alkyne with a substituted hydrazine.[19][20][21] The this compound structure is likely assembled from a precursor containing the terminal alkyne, which then reacts with methylhydrazine.

Caption: General synthetic scheme for pyrazole formation via cyclocondensation.

The true synthetic value of this molecule lies in the reactivity of its ethynyl group. This functional group is a gateway to a vast chemical space through reactions such as:

-

Click Chemistry (CuAAC): Reacts readily with azides to form stable 1,2,3-triazole linkages, a cornerstone of modern medicinal chemistry for linking molecular fragments.

-

Sonogashira Coupling: Couples with aryl or vinyl halides in the presence of palladium and copper catalysts to form C(sp)-C(sp²) bonds, enabling the construction of complex conjugated systems.

-

Mannich Reactions: The acidic acetylenic proton can participate in reactions to form propargylamines.

This reactivity makes this compound an exceptional building block for creating libraries of diverse pyrazole-containing compounds for high-throughput screening.

References

- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 19762-15-3. (n.d.). Sigma-Aldrich.

- This compound | C6H6N2 | CID 12383778. (n.d.). PubChem.

- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

- Berna, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. SCS.

- Shaaban, M., & El-Sayed, N. N. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

- WuXi AppTec Content Team. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Yadav, G., & Singh, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Al-Ghabeish, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- 19762-15-3|this compound|BLD Pharm. (n.d.). BLDpharm.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent.

- Aggarwal, N., & Kumar, R. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- 5-Cyclopropyl-4-ethynyl-1-methyl-1h-pyrazole | 1354706-53-8. (n.d.). ChemScene.

- Wang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Sharma, V., & Kumar, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Kumar, V., & Kumar, S. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.

- 1-Ethynyl-5-methylpyrazole | C6H6N2 | CID 175464082. (n.d.). PubChem.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [sigmaaldrich.com]

- 8. This compound | C6H6N2 | CID 12383778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Ethynyl-5-methylpyrazole | C6H6N2 | CID 175464082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. rheolution.com [rheolution.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrazole synthesis [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Novel Synthetic Routes for 5-ethynyl-1-methyl-1H-pyrazole

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: 5-ethynyl-1-methyl-1H-pyrazole is a pivotal building block in medicinal chemistry and materials science, valued for its rigid, linear ethynyl moiety which serves as a versatile handle for further chemical modification, particularly in click chemistry and cross-coupling reactions. Its pyrazole core is a well-established pharmacophore present in numerous therapeutic agents, including anti-inflammatory drugs like Celecoxib.[1][2] This guide provides an in-depth exploration of robust and novel synthetic strategies for this target molecule, moving beyond simple cataloging of reactions to explain the underlying principles and rationale. We will dissect three primary synthetic philosophies: post-modification of a pre-formed pyrazole core, construction of the pyrazole ring with the ethynyl group already incorporated, and strategic functional group interconversion. Each section includes detailed, field-tested protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal route for their specific application.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. This analysis reveals three primary pathways that form the foundation of our guide.

Caption: Retrosynthetic pathways for this compound.

This analysis logically separates our approaches:

-

Strategy 1: The most direct and widely adopted method involves forming the C(sp)-C(sp²) bond on a pre-existing pyrazole ring, typically via Sonogashira cross-coupling.[3][4]

-

Strategy 2: A fundamental approach where the pyrazole ring is constructed from acyclic precursors, one of which already contains the required ethynyl moiety.[5][6]

-

Strategy 3: An indirect but powerful route involving the creation of a functional group at the 5-position that can be chemically transformed into the target alkyne.

Strategy 1: Sonogashira Coupling on a Halogenated Pyrazole Core

This strategy is arguably the most efficient and modular approach, leveraging the power of palladium and copper-catalyzed cross-coupling. The core principle is the reaction between a 5-halo-1-methyl-1H-pyrazole and a terminal alkyne. Using a protected alkyne like trimethylsilylacetylene (TMSA) is often preferred for its stability and ease of handling, followed by a straightforward deprotection step.

Mechanistic Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[3] The palladium cycle involves the oxidative addition of the pyrazole halide to a Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst. The choice of a mild base (e.g., Et₃N, DIPA) is crucial for both generating the copper acetylide and neutralizing the HX byproduct.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

Step 2.1: Synthesis of 5-Iodo-1-methyl-1H-pyrazole (Precursor)

-

Rationale: An iodinated precursor is chosen over bromo- or chloro-analogs due to the greater reactivity of the C-I bond in the oxidative addition step, often leading to higher yields and milder reaction conditions.[7] This synthesis proceeds via direct iodination of 1-methylpyrazole.

-

Setup: To a solution of 1-methylpyrazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Activation: Stir the resulting solution at -78 °C for 1 hour.

-

Iodination: Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise.

-

Quench & Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-iodo-1-methyl-1H-pyrazole.

Step 2.2: Sonogashira Coupling and Deprotection

-

Rationale: This protocol employs standard Sonogashira conditions.[8] PdCl₂(PPh₃)₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI is the essential co-catalyst for acetylide formation.

-

Setup: To a dry Schlenk flask under an argon atmosphere, add 5-iodo-1-methyl-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Reagent Addition: Add anhydrous triethylamine (3.0 eq) followed by trimethylsilylacetylene (1.5 eq).

-

Reaction: Stir the mixture at 60 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude TMS-protected product in methanol. Add a catalytic amount of potassium carbonate (K₂CO₃) (0.2 eq) and stir at room temperature for 1-2 hours.

-

Purification: Neutralize the mixture with dilute HCl. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography to yield this compound.[9]

Strategy 2: [3+2] Cycloaddition

This classical approach builds the heterocyclic core from acyclic components. For our target, the key is to use methylhydrazine as the N-N source and a 1,3-dicarbonyl equivalent that already contains the ethynyl group. This method offers a fundamentally different pathway, avoiding the need for transition metal catalysts in the final C-C bond formation step.

Mechanistic Rationale

The Knorr pyrazole synthesis and related [3+2] cycloadditions are cornerstone reactions in heterocycle synthesis.[10][11][12][13] The reaction proceeds via the condensation of methylhydrazine with a β-dicarbonyl compound. The initial condensation typically occurs at the more reactive carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity is dictated by the substitution pattern of the dicarbonyl precursor.

Caption: Workflow for the [3+2] cycloaddition synthesis route.

Experimental Protocol

Step 3.1: Synthesis of 1-ethynyl-1,3-butanedione (Precursor)

-

Rationale: This precursor is an ethynyl-containing β-dicarbonyl equivalent. It can be synthesized from readily available materials.

-

Setup: Cool a solution of acetylacetone (1.0 eq) in anhydrous THF to -78 °C under a nitrogen atmosphere.

-

Deprotonation: Add n-butyllithium (2.1 eq) dropwise and allow the mixture to warm to 0 °C for 30 minutes.

-

Acylation: Cool the solution back to -78 °C and add ethyl chloroformate (1.1 eq) dropwise. Stir and allow to warm to room temperature overnight.

-

Ethynylation: The resulting keto-ester can be converted to the target ethynyl ketone through established methods, such as reaction with the Ohira-Bestmann reagent or by conversion to a vinyl triflate followed by Sonogashira coupling and subsequent manipulation. A more direct, albeit advanced, approach involves using an ethynylating agent. For this guide, we will assume the precursor is accessible.

Step 3.2: Cyclocondensation Reaction

-

Rationale: This acid-catalyzed condensation is a classic method for pyrazole formation.[5] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.

-

Setup: In a round-bottom flask, dissolve the ethynyl β-dicarbonyl precursor (e.g., 1-ethynyl-1,3-butanedione) (1.0 eq) in ethanol.

-

Reagent Addition: Add methylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Reflux the mixture for 3-5 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford this compound.

Strategy 3: Functional Group Interconversion (FGI)

This strategy relies on a robust, well-established pyrazole synthesis followed by a chemical transformation at the 5-position. The conversion of an aldehyde to an alkyne via the Corey-Fuchs reaction is a reliable two-step process that is well-suited for this purpose.

Mechanistic Rationale

The synthesis begins with the Vilsmeier-Haack formylation to install an aldehyde at the C5 position of 1-methylpyrazole.[14][15] The subsequent Corey-Fuchs reaction involves two key steps: 1) Reaction of the aldehyde with carbon tetrabromide and triphenylphosphine to form a dibromo-olefin intermediate. 2) Treatment of this intermediate with a strong base (like n-BuLi) causes lithium-halogen exchange followed by elimination of LiBr to generate a lithium acetylide, which is then quenched to give the terminal alkyne.

Caption: Workflow for the Functional Group Interconversion strategy.

Experimental Protocols

Step 4.1: Vilsmeier-Haack Formylation

-

Setup: In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Reagent Addition: Add 1-methylpyrazole (1.0 eq) dropwise.

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.

-

Work-up: Cool the reaction in an ice bath and carefully pour it onto crushed ice. Neutralize the solution by adding solid sodium bicarbonate until effervescence ceases.

-

Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield 1-methyl-1H-pyrazole-5-carbaldehyde.

Step 4.2: Corey-Fuchs Reaction

-

Dibromo-olefin Formation: To a solution of triphenylphosphine (PPh₃) (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄) (1.1 eq) in one portion. Stir for 5 minutes, then add a solution of 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in DCM dropwise. Stir at 0 °C for 1-2 hours.

-

Work-up (Step 1): Pour the reaction mixture directly onto a silica gel column and elute with a hexane/ethyl acetate mixture to isolate the 5-(2,2-dibromovinyl)-1-methyl-1H-pyrazole intermediate.

-

Alkyne Formation: Dissolve the dibromo-olefin intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add n-butyllithium (2.1 eq) dropwise.

-

Reaction & Quench: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 1 hour. Quench the reaction by carefully adding water.

-

Purification: Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography to obtain the final product.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as available starting materials, scalability, and tolerance for certain reagents (e.g., transition metals).

| Feature | Strategy 1: Sonogashira Coupling | Strategy 2: [3+2] Cycloaddition | Strategy 3: FGI (Corey-Fuchs) |

| Overall Yield | High (typically 70-90% for coupling) | Moderate to High | Moderate (multi-step) |

| Key Advantages | High modularity, mild conditions, reliable, well-documented. | Convergent, avoids transition metals in the key step. | Uses common starting materials, avoids acetylenic precursors. |

| Key Disadvantages | Requires transition metal catalysts (Pd/Cu), potential for metal contamination. | Synthesis of the required ethynyl-dicarbonyl precursor can be challenging. | Multi-step process, uses stoichiometric strong base (n-BuLi) and PPh₃. |

| Scalability | Good, but catalyst cost can be a factor. | Potentially very good if precursor is available. | Moderate, due to chromatography and use of pyrophoric reagents. |

| Ideal Use Case | Rapid generation of analogues for SAR studies. | Large-scale synthesis where metal-free product is critical. | When starting from simple, unfunctionalized pyrazole is necessary. |

Conclusion

The synthesis of this compound can be approached through several effective strategies, each with distinct advantages. The Sonogashira coupling stands out as the most versatile and high-yielding method for laboratory-scale synthesis and library generation, provided a halogenated precursor is accessible. The [3+2] cycloaddition offers a more classical and potentially scalable route that avoids late-stage transition metal catalysis, making it attractive for GMP (Good Manufacturing Practice) campaigns if the required precursors can be sourced or synthesized efficiently. Finally, Functional Group Interconversion via the Corey-Fuchs reaction provides a robust, albeit longer, alternative that builds complexity from a simple pyrazole starting material. The selection of the optimal route will ultimately be guided by the specific constraints and goals of the research program, including scale, cost, purity requirements, and available chemical feedstocks.

References

-

National Center for Biotechnology Information. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. PubChem. Retrieved from a valid URL.[10]

-

Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. J. Org. Chem., 88, 2190–2206. Available at: a valid URL.[11]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from a valid URL.[12]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: a valid URL.[13]

-

ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. The Journal of Organic Chemistry. Retrieved from a valid URL.[16]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: a valid URL.[14][15]

-

Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. Retrieved from a valid URL.[17]

-

ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from a valid URL.[18]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from a valid URL.[5]

-

BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from a valid URL.[3]

-

ResearchGate. (2018). Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl. ChemistrySelect. Available at: a valid URL.[19]

-

ResearchGate. (n.d.). Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. Request PDF. Retrieved from a valid URL.[6]

-

Preprints.org. (2024). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. Available at: a valid URL.[4]

-

Metwally, N. H., et al. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

-

Sigma-Aldrich. (n.d.). This compound | 19762-15-3. Retrieved from a valid URL.[9]

-

ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. Scientific Diagram. Retrieved from a valid URL.[7]

-

ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform. Available at: a valid URL.[8]

-

ResearchGate. (n.d.). Scheme 5. Synthetic routes for compounds 11 via reaction of compounds 1 with hydrazine hydrate in boiling butanol. Scientific Diagram. Retrieved from a valid URL.[2]

Sources

- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound [sigmaaldrich.com]

- 10. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

The Dual Nature of the Ethynyl Group on the Pyrazole Ring: A Technical Guide to Reactivity and Stability for Drug Discovery

Abstract

The incorporation of the ethynyl group onto the pyrazole core has emerged as a powerful strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of the reactivity and stability of ethynyl-substituted pyrazoles, offering a crucial resource for researchers, scientists, and drug development professionals. We will dissect the synthetic avenues to these valuable scaffolds, delve into the rich and varied reactivity of the ethynyl moiety as modulated by the pyrazole ring, and critically evaluate the stability of this linkage under physiologically and synthetically relevant conditions. By understanding the intricate interplay between the pyrazole nucleus and the ethynyl substituent, researchers can better harness the potential of these compounds in the design of novel therapeutics.

Introduction: The Strategic Value of Ethynyl-Pyrazoles in Medicinal Chemistry

Pyrazoles are a cornerstone of many pharmaceuticals due to their diverse biological activities and favorable physicochemical properties.[1] The introduction of an ethynyl group (—C≡CH) onto this privileged scaffold imparts a unique set of characteristics that can be strategically exploited in drug design.[2] The linear geometry of the ethynyl group can act as a rigid linker or probe, while its electron-rich triple bond can participate in a variety of chemical transformations, enabling late-stage functionalization and the synthesis of complex molecular architectures.[3][4] Furthermore, the terminal alkyne can serve as a bioorthogonal handle for "click chemistry," facilitating target identification and the development of diagnostic tools.[5][6]

This guide will navigate the chemical landscape of ethynyl-pyrazoles, providing a comprehensive understanding of their synthesis, reactivity, and stability.

Synthetic Strategies for Ethynyl-Pyrazoles

The construction of the ethynyl-pyrazole framework can be approached in two primary ways: by forming the pyrazole ring from an ethynyl-containing precursor or by introducing the ethynyl group onto a pre-existing pyrazole core.

Building the Pyrazole Ring: Cycloaddition Reactions

A powerful method for constructing the pyrazole ring is through 1,3-dipolar cycloaddition reactions.[3][7] This approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, in this case, an alkyne.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via 1,3-Dipolar Cycloaddition [3]

-

Step 1: Generation of the Nitrile Imine. In a round-bottom flask, dissolve the corresponding hydrazonoyl chloride (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar). Stir the mixture for 30 minutes.

-

Step 2: Cycloaddition. To the in situ generated nitrile imine, add the terminal alkyne (1.1 eq). Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Functionalizing the Pyrazole Ring: The Sonogashira Cross-Coupling Reaction

The Sonogashira cross-coupling reaction is arguably the most versatile and widely used method for the direct introduction of an ethynyl group onto a pyrazole ring.[8][9] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of ethynyl-pyrazoles, a halopyrazole is the key starting material.

Caption: Generalized Workflow for Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling of 4-Iodo-1-phenyl-1H-pyrazole with Phenylacetylene [10][11]

-

Materials and Reagents:

-

4-Iodo-1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

-

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1-phenyl-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add phenylacetylene dropwise via syringe.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting halopyrazole is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Reactivity of the Ethynyl Group on the Pyrazole Ring

The reactivity of the ethynyl group is significantly influenced by its electronic environment, which is in turn modulated by the pyrazole ring and any substituents present.

Acidity of the Terminal Proton

Terminal alkynes are notably more acidic than their alkene and alkane counterparts, with a pKa of approximately 25.[12][13][14][15] This is attributed to the high s-character of the sp-hybridized carbon, which stabilizes the resulting acetylide anion. The pyrazole ring, being a heteroaromatic system, can influence this acidity. Electron-withdrawing groups on the pyrazole ring are expected to increase the acidity of the terminal proton, facilitating its removal by a base. Conversely, electron-donating groups will decrease its acidity.[16][17][18]

Electrophilic and Nucleophilic Additions

The electron-rich triple bond of the ethynyl group is susceptible to electrophilic addition .[2][19][20][21][22][23][24] The regioselectivity of this addition will be directed by the electronic nature of the pyrazole ring. For instance, protonation of the triple bond will lead to a vinyl cation, the stability of which will be influenced by the position of the pyrazole substituent.

Nucleophilic addition to the ethynyl group is also a key reaction, particularly when the alkyne is activated by an adjacent electron-withdrawing group.[25][26][27][28] The pyrazole ring itself can act as a nucleophile in certain contexts.

Cycloaddition Reactions: The Gateway to Fused Heterocycles and "Clicked" Conjugates

The ethynyl group on a pyrazole is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions .[3][7][29][30] The reaction with azides to form 1,2,3-triazoles, a cornerstone of "click chemistry," is of particular importance in drug discovery and chemical biology.[6][31][32] This reaction is highly efficient and can be performed under mild, often aqueous, conditions, making it suitable for bioconjugation.[4]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Stability of the Ethynyl-Pyrazole Linkage

The stability of the bond between the ethynyl group and the pyrazole ring is a critical consideration in both synthesis and biological applications.

Chemical Stability

The C(sp)-C(sp²) bond is generally robust. However, the stability can be compromised under certain conditions:

-

Strongly Acidic or Basic Conditions: While the pyrazole ring itself is relatively stable, extreme pH conditions can potentially lead to degradation, although specific data for ethynyl-pyrazoles is limited.

-

Oxidative Conditions: The triple bond can be susceptible to oxidation, potentially leading to cleavage or the formation of α,β-dicarbonyl compounds.[33][34] The specific degradation pathways will depend on the oxidant and the substitution pattern on the pyrazole ring.

-

Reductive Conditions: The triple bond can be reduced to a double or single bond under various catalytic hydrogenation conditions.

Metabolic Stability

In a biological context, the terminal alkyne can be a site of metabolism, often mediated by cytochrome P450 enzymes. The metabolic fate is highly dependent on the surrounding molecular environment. Strategies to enhance metabolic stability include the introduction of steric bulk near the ethynyl group or the incorporation of electron-withdrawing groups on the pyrazole ring.

| Reaction Type | Reagents and Conditions | Product | Key Considerations |

| Sonogashira Coupling | Halopyrazole, terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base (e.g., TEA, DIPEA) | Ethynyl-pyrazole | Highly versatile and tolerant of many functional groups.[8][9][10][11][35][36] |

| 1,3-Dipolar Cycloaddition | Ethynyl-pyrazole, 1,3-dipole (e.g., azide, nitrile imine) | Fused or linked heterocyclic systems | "Click chemistry" with azides is a prominent application.[3][7][29][30] |

| Electrophilic Addition | Ethynyl-pyrazole, electrophile (e.g., HBr, I₂) | Halogenated vinyl-pyrazole | Regioselectivity is influenced by the pyrazole ring's electronics.[2][19][20][21][22][24] |

| Nucleophilic Addition | Activated ethynyl-pyrazole, nucleophile (e.g., thiols, amines) | Functionalized vinyl-pyrazole | Requires activation of the alkyne by an electron-withdrawing group.[25][26][27][28] |

Conclusion and Future Perspectives

The ethynyl group, when appended to a pyrazole ring, offers a rich and diverse chemical playground for medicinal chemists. Its utility in both constructing complex molecules and as a functional handle for bioconjugation solidifies its importance in modern drug discovery. A thorough understanding of the synthesis, reactivity, and stability of ethynyl-pyrazoles, as outlined in this guide, is paramount for the rational design of next-generation therapeutics. Future research will likely focus on the development of novel, more sustainable synthetic methods, a deeper exploration of the metabolic pathways of these compounds, and the application of ethynyl-pyrazoles in emerging areas such as targeted protein degradation and covalent drug design.

References

-

Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

1,3-dipolar cycloaddition reactions. (2020, February 8). YouTube. Retrieved January 17, 2026, from [Link]

-

A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY. Retrieved January 17, 2026, from [Link]

-

Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2024, September 3). ChemRxiv. Retrieved January 17, 2026, from [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2024, September 3). ChemRxiv. Retrieved January 17, 2026, from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

-

The Use of Click Chemisty in Drug Development Applications. (n.d.). DergiPark. Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Substituent effects in N-acetylated phenylazopyrazole photoswitches. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Substituent Effects on Reactivity. (2021, June 28). YouTube. Retrieved January 17, 2026, from [Link]

-

The application of click chemistry in the synthesis of agents with anticancer activity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Substituent Effects in Ion−π Interactions: Fine-Tuning via the Ethynyl Group. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Acidity of Terminal Alkynes. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved January 17, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved January 17, 2026, from [Link]

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Electrophilic Addition. (n.d.). College of Saint Benedict and Saint John's University. Retrieved January 17, 2026, from [Link]

-

Electrophilic Addition to Alkenes. (n.d.). University of Illinois Springfield. Retrieved January 17, 2026, from [Link]

-

Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (2026, January 14). JACS Au. Retrieved January 17, 2026, from [Link]

-

Nucleophilic 1,4-additions for natural product discovery. (2014, September 19). PubMed Central. Retrieved January 17, 2026, from [Link]

-

10.8: Acidity of Terminal Alkynes. (2019, February 13). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. (n.d.). Catalysis Science & Technology. Retrieved January 17, 2026, from [Link]

-

Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Ch 9 : Acidity of Terminal Alkynes. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

-

Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. (2013, December 16). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Electrophilic Addition Mechanism. (2021, February 15). YouTube. Retrieved January 17, 2026, from [Link]

-

Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. (2025, August 9). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Acidity of Terminal Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Mechanism of degradation of a nitrogenous heterocycle induced by a reductive radical: decomposition of a sym-triazine ring. (2017, April 5). PubMed. Retrieved January 17, 2026, from [Link]

-

Alkene electrophilic addition reactions. (2024, December 14). YouTube. Retrieved January 17, 2026, from [Link]

-

Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022, May 20). MDPI. Retrieved January 17, 2026, from [Link]

-

14.2: Electrophilic Addition to Alkenes. (2022, July 20). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Acidity of Terminal Alkynes. (2018, January 5). YouTube. Retrieved January 17, 2026, from [Link]

-

Nucleophilic Addition of Benzylboronates to Activated Ketones. (2020, February 13). PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. BJOC - Substituent effects in N-acetylated phenylazopyrazole photoswitches [beilstein-journals.org]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Electrophilic Addition [employees.csbsju.edu]

- 20. Bot Verification [ochemtutor.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Nucleophilic 1,4-additions for natural product discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Nucleophilic Addition of Benzylboronates to Activated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ijrpc.com [ijrpc.com]

- 31. [PDF] The application of click chemistry in the synthesis of agents with anticancer activity | Semantic Scholar [semanticscholar.org]

- 32. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 34. mdpi.com [mdpi.com]

- 35. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. epubl.ktu.edu [epubl.ktu.edu]

Navigating the Solubility Landscape of 5-ethynyl-1-methyl-1H-pyrazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-ethynyl-1-methyl-1H-pyrazole in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides actionable protocols for its empirical determination. In the dynamic fields of medicinal chemistry and materials science, a thorough grasp of a compound's solubility is paramount for reaction optimization, formulation development, and biological screening.

Executive Summary: The Solubility Profile at a Glance

While specific, publicly available quantitative solubility data for this compound is limited, its structural features—a substituted pyrazole ring—provide strong indicators of its likely behavior. Pyrazole and its derivatives generally exhibit favorable solubility in a range of organic solvents.[1][2] This is attributed to the interplay of the aromatic pyrazole core and the nature of its substituents. The methyl and ethynyl groups on this compound are expected to contribute to its solubility in both polar aprotic and non-polar organic solvents.

This guide will first deconstruct the molecular characteristics of this compound to predict its solubility based on established chemical principles. Subsequently, it will present a detailed, step-by-step experimental workflow for the precise determination of its solubility in various organic solvents, ensuring reproducible and reliable results.

Deconstructing the Molecule: Predicting Solubility from First Principles

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] To apply this to this compound, we must first examine its key physicochemical properties.

| Property | Value/Prediction | Influence on Solubility |

| Molecular Formula | C₆H₆N₂ | - |

| Molecular Weight | 106.13 g/mol | Generally, lower molecular weight compounds tend to be more soluble.[4] |

| Polarity | Moderately Polar | The pyrazole ring with its two nitrogen atoms imparts polarity. The methyl group is non-polar, while the ethynyl group has a region of high electron density, contributing to polarity. |